N'-(3,5-dichlorophenyl)-N,N-diethylurea
Description
N'-(3,5-Dichlorophenyl)-N,N-diethylurea is a urea derivative characterized by a 3,5-dichlorophenyl group attached to the urea nitrogen and diethyl substituents on the adjacent nitrogen.
Properties
Molecular Formula |
C11H14Cl2N2O |
|---|---|
Molecular Weight |
261.14g/mol |
IUPAC Name |
3-(3,5-dichlorophenyl)-1,1-diethylurea |
InChI |
InChI=1S/C11H14Cl2N2O/c1-3-15(4-2)11(16)14-10-6-8(12)5-9(13)7-10/h5-7H,3-4H2,1-2H3,(H,14,16) |
InChI Key |
WZPGKSOMIKHUEW-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)NC1=CC(=CC(=C1)Cl)Cl |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Substituent Position and Activity :
- Diuron and linuron (3,4-dichloro substitution) are widely used herbicides, whereas the 3,5-dichloro configuration in the target compound may reduce binding to the D1 protein in photosystem II compared to 3,4-dichloro analogs .
- Fluometuron’s trifluoromethyl group enhances lipophilicity, increasing soil persistence, whereas diethyl groups in the target compound may balance solubility and bioavailability .
Structural Analogs with 3,5-Dichloro Substitution: N'-(3,5-Dichloro-4-hydroxyphenyl)-N,N-dimethylurea (DCPHU, ) includes a hydroxyl group, enhancing hydrogen bonding capacity and solubility (241.07 g/mol) compared to the non-hydroxylated target compound .
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